molecular formula C11H10O2 B8646776 5,6-Dimethyl-1H-indene-1,3(2H)-dione

5,6-Dimethyl-1H-indene-1,3(2H)-dione

Cat. No.: B8646776
M. Wt: 174.20 g/mol
InChI Key: PBSZHPXRHKYMEC-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1H-indene-1,3(2H)-dione (CAS 50919-80-7) is a substituted derivative of the privileged indane-1,3-dione scaffold, a versatile electron-accepting building block in chemical research . This compound features the characteristic active methylene group, making it an excellent candidate for functionalization via Knoevenagel condensations to design more complex molecular architectures . The 5,6-dimethyl substitution on the aromatic ring can influence the compound's electronic properties and regioselectivity in subsequent reactions. As part of the indane-1,3-dione family, this dimethyl derivative is a compound of interest for developing materials with applications in organic electronics, including as acceptors in dyes for solar cells, photoinitiators for polymerization, and chromophores for non-linear optics . Furthermore, indane-1,3-dione-based structures are investigated for their potential bioactivity, with research exploring antitumor, antibacterial, and anti-inflammatory properties . The structure serves as a key intermediate in synthesizing various biologically active molecules and complex heterocyclic systems like bis-thiazoles . Identifiers & Properties: • CAS Number: 50919-80-7 • Molecular Formula: C11H10O2 • Molecular Weight: 174.20 g/mol Safety Information: This compound is classified with the hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Disclaimer: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It is not approved for human or veterinary use.

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

5,6-dimethylindene-1,3-dione

InChI

InChI=1S/C11H10O2/c1-6-3-8-9(4-7(6)2)11(13)5-10(8)12/h3-4H,5H2,1-2H3

InChI Key

PBSZHPXRHKYMEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)C(=O)CC2=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural and electronic features of 5,6-Dimethyl-1H-indene-1,3(2H)-dione with halogenated, methoxylated, and nitro-substituted analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
This compound 5,6-CH₃ C₁₁H₁₀O₂ 190.20 (calc.) Electron-donating methyl groups enhance solubility in non-polar solvents.
5,6-Difluoro-1H-indene-1,3(2H)-dione 5,6-F C₉H₄F₂O₂ 182.12 Strong electron-withdrawing effect; used in photovoltaic materials .
5,6-Dichloro-1H-indene-1,3(2H)-dione 5,6-Cl C₉H₄Cl₂O₂ 215.03 High reactivity in cross-coupling reactions; pharmaceutical intermediate .
5,6-Dimethoxy-1H-indene-1,3(2H)-dione 5,6-OCH₃ C₁₁H₁₀O₄ 206.20 Methoxy groups improve electron density; used in pharmaceutical standards .
5,6-Dinitro-1H-indene-1,3(2H)-dione 5,6-NO₂ C₉H₄N₂O₆ 236.14 (calc.) Nitro groups enhance electrophilicity; forms stable Schiff base ligands .

Key Observations :

  • Halogenated Derivatives (F, Cl) : Electron-withdrawing substituents increase electron affinity, making these compounds suitable for optoelectronic applications (e.g., organic photovoltaics) .
  • Methoxy vs. Methyl Groups : Methoxy substituents (OCH₃) provide stronger electron-donating effects than methyl (CH₃), improving solubility in polar solvents and expanding utility in drug design .
  • Nitro Derivatives: The nitro group (NO₂) significantly increases electrophilicity, enabling applications in coordination chemistry and ligand synthesis .

Preparation Methods

Reaction Sequence and Conditions

  • Friedel-Crafts Acylation : o-Xylene reacts with 3-chloropropionyl chloride in the presence of AlCl₃, forming a ketone intermediate.

  • Alkylation : The intermediate undergoes further alkylation with methylating agents (e.g., methyl iodide), introducing methyl groups at the 5- and 6-positions.

  • Nitrosation : Treatment with sodium nitrite in acidic media installs a nitroso group.

  • Hydroxylamine Elimination : Formaldehyde-mediated removal of the nitroso group yields the final diketone.

Limitations

  • Extended Reaction Time : Cumulative reaction times exceed 48 hours.

  • Solvent Complexity : Each step requires distinct solvents (e.g., dichloromethane, nitrobenzene), complicating purification.

  • Moderate Yields : Overall yields rarely surpass 40% due to side reactions during nitrosation.

Two-Step Condensation and Hydrolysis

A streamlined two-step approach, inspired by phthalate-malonate condensations, has emerged as a viable alternative. This method avoids nitrosation by leveraging decarboxylative hydrolysis.

Methodology

  • Condensation : Dimethyl phthalate reacts with dimethyl malonate in a polar aprotic solvent (e.g., DMF) under basic conditions (NaOMe), forming a diester intermediate.

  • Hydrolysis and Decarboxylation : The intermediate is treated with sulfuric acid, inducing cleavage of ester groups and spontaneous decarboxylation to yield the diketone.

Performance Metrics

ParameterValue
Reaction Time20–25 hours
Yield75–82%
Solvent SystemDMF/H₂SO₄

Advantages

  • Reduced Steps : Eliminates nitrosation and hydroxylamine steps.

  • Higher Yields : Decarboxylation proceeds efficiently under acidic conditions.

Catalytic Friedel-Crafts Approaches

Recent patents describe single-step syntheses using hydroxyl pyruvic acid derivatives and Lewis acid catalysts. These methods exploit Friedel-Crafts reactivity to directly assemble the indene backbone.

Catalyst Systems

  • Lewis Acids : AlCl₃, SnCl₄, or PCl₃ facilitate electrophilic aromatic substitution.

  • Brønsted Acids : Methanesulfonic acid or H₂SO₄ enhance reaction rates in non-polar solvents.

Case Study: AlCl₃-Catalyzed Synthesis

Combining o-xylene with methyl pyruvate in dichloroethane catalyzed by AlCl₃ at 80°C produces this compound in 68% yield within 6 hours.

Limitations

  • Catalyst Handling : Moisture-sensitive catalysts require inert conditions.

  • Byproduct Formation : Over-alkylation may occur without precise stoichiometry.

Oxidation of Indane Derivatives

Oxidative routes convert pre-functionalized indanes into diketones. While less common, these methods benefit from readily available starting materials.

Oxidizing Agents

  • N-Hydroxyphthalimide (NHPI)/t-BuONO : Converts 5,6-dimethylindane to the diketone in 17% yield.

  • Mn-Catalyzed H₂O₂ Oxidation : Achieves 22% yield but requires elevated temperatures.

Challenges

  • Low Efficiency : Competing overoxidation diminishes yields.

  • Cost : Noble metal catalysts (e.g., Mn) increase production costs.

Comparative Analysis and Optimization Strategies

The table below contrasts key methodologies:

MethodStepsTime (h)Yield (%)Scalability
Traditional Multi-Step448+35–40Low
Two-Step Condensation22575–82High
Catalytic Friedel-Crafts1668Moderate
Oxidation1–212–2417–22Low

Optimization Opportunities

  • Solvent-Free Conditions : Microwave-assisted reactions could reduce reliance on DMF or dichloroethane.

  • Biocatalysis : Enzymatic decarboxylation may enhance green chemistry metrics.

  • Flow Chemistry : Continuous processing could mitigate catalyst deactivation in Friedel-Crafts routes .

Q & A

Q. What are the common synthetic routes for 5,6-Dimethyl-1H-indene-1,3(2H)-dione?

The compound can be synthesized via condensation reactions. For example, equimolar amounts of substituted aldehydes and 1,3-indandione derivatives are reacted in the presence of catalysts like camphorsulfonic acid (CSA) under reflux conditions. Purification often involves vacuum filtration and recrystallization using solvents such as ethanol/water mixtures . Alternative routes include acylations using phenoxyacetic acid with 1,3-indandione derivatives under catalytic conditions, yielding functionalized indene-diones .

Q. How is this compound characterized post-synthesis?

Characterization typically involves:

  • Melting point determination (e.g., 271–273°C for analogous compounds) .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group signals at δ 2.2–2.5 ppm) .
  • IR spectroscopy to identify carbonyl stretches (~1700 cm⁻¹) .
    • Mass spectrometry for molecular ion validation (e.g., HRMS-ESI for exact mass) .

Q. What safety precautions are necessary when handling this compound?

Based on structurally related indene-diones, hazards include skin/eye irritation (H315, H319) and respiratory toxicity (H335). Use fume hoods, PPE (gloves, goggles), and consult safety data sheets (SDS) for spill management. First aid for inhalation involves fresh air and medical attention .

Advanced Research Questions

Q. How do substituents on the indene-dione core influence its reactivity and biological activity?

Methyl groups at the 5,6-positions enhance steric hindrance, potentially reducing electrophilic substitution but improving stability for biological assays. Comparative studies with methoxy or halogenated derivatives (e.g., 5,6-dimethoxy or 5,6-dichloro analogs) show varied antimicrobial and anticancer activities, linked to electronic effects and lipophilicity .

Q. How can crystallographic data resolve structural ambiguities in indene-dione derivatives?

Single-crystal X-ray diffraction using SHELX software can determine bond lengths, angles, and packing motifs. For example, supramolecular networks in inclusion complexes reveal hydrogen-bonding interactions critical for stability . Refinement against high-resolution data is essential for identifying tautomeric forms (diketo vs. enol) .

Q. What experimental designs are optimal for evaluating biological activity?

  • In vitro assays :
  • Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative strains .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    • Structure-activity relationship (SAR) studies : Compare methylated vs. halogenated derivatives to correlate substituent effects with potency .

Q. How can contradictions in spectroscopic data be addressed?

Discrepancies in NMR or IR spectra may arise from solvent polarity, tautomerism, or impurities. Strategies include:

  • Variable-temperature NMR to detect tautomeric equilibria .
  • HPLC purification to isolate pure fractions before analysis .
  • Computational validation : DFT calculations to predict chemical shifts and compare with experimental data .

Q. What strategies optimize reaction conditions for higher yields?

  • Catalyst screening : CSA vs. p-toluenesulfonic acid for condensation efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes for analogous indene-diones .

Q. What mechanistic insights can be gained from photolytic studies?

Flash photolysis reveals degradation pathways and intermediate species. For example, UV irradiation of indene-diones generates radicals detectable via ESR, informing stability under light exposure .

Q. How can computational modeling predict physicochemical properties?

  • Molecular docking : Screens potential protein targets (e.g., kinase inhibitors) .
  • QSPR models : Correlate logP values with bioavailability using software like Gaussian or Schrödinger .

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